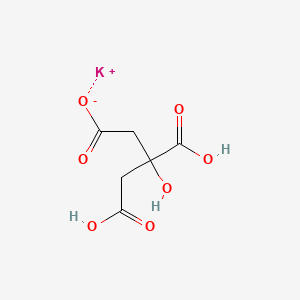

Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate

Description

Potassium dihydrogen citrate (KH₂C₆H₅O₇) is a monobasic citrate salt widely used in pharmaceuticals, food additives, and industrial applications. Its crystal structure features potassium ions coordinated with eight or nine oxygen atoms (M-O distances: 2.660–3.139 Å), forming a double salt with lithium potassium hydrogen citrate in specific hydrates . The asymmetric unit contains nine hydrogen bonds, and water molecules mediate inter-ion hydrogen bonding along the crystallographic c-axis . Structural analyses via atomic force microscopy (AFM) and scanning electron microscopy (SEM) reveal surface microcrystals, slip bands, and air bubbles, indicating complex nucleation dynamics . Physicochemical studies highlight its role in modifying transport behavior of amino acids like L-alanine in aqueous solutions, attributed to ion-dipole interactions .

Properties

CAS No. |

866-83-1 |

|---|---|

Molecular Formula |

C6H7KO7 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

potassium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

WKZJASQVARUVAW-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |

Other CAS No. |

866-83-1 |

physical_description |

Liquid |

Related CAS |

7778-49-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form potassium dihydrogen citrate and water:

C6H8O7+KOH→KH2C6H5O7+H2O

Industrial Production Methods: In industrial settings, the production of potassium dihydrogen citrate involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of potassium dihydrogen citrate .

Chemical Reactions Analysis

Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Under specific conditions, it can be reduced, although this is less common.

Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.

Substitution Reactions: These often occur in aqueous solutions with various metal salts.

Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Preparation

Potassium dihydrogen citrate, also known as potassium citrate monobasic, has the molecular formula and a molecular weight of approximately 230.22 g/mol. It is typically available as a white crystalline powder or chunks and is hygroscopic in nature . The standard preparation involves dissolving citric acid with potassium hydroxide or potassium carbonate under controlled conditions to ensure high purity and stability .

Medical Applications

2.1 Renal Function Support

Potassium dihydrogen citrate is primarily used as an alkalizing agent in the treatment of renal conditions. It helps in managing metabolic acidosis and preventing kidney stones by increasing urinary pH . This property is crucial for patients with renal tubular acidosis, where maintaining an alkaline urine environment can prevent calcium stone formation.

2.2 Osteoporosis Research

Recent studies indicate that potassium dihydrogen citrate may enhance bone density, making it a candidate for osteoporosis treatment research. In experimental settings, it has been shown to influence calcium metabolism positively, potentially leading to improved bone health in postmenopausal women .

Agricultural Applications

3.1 Fertilization

Potassium dihydrogen citrate serves as a chelating agent in fertilizers, improving nutrient availability to plants. It helps in mobilizing essential micronutrients from the soil, thus enhancing plant growth and yield . Its application in agriculture has shown promising results in crops such as winter wheat, where it positively affects both plant growth and soil microorganism health .

Industrial Applications

4.1 Food Industry

In the food industry, potassium dihydrogen citrate acts as a buffering agent, stabilizing pH levels in various food products. It is commonly used in beverages and dairy products to maintain flavor stability and enhance shelf life.

4.2 Pharmaceutical Formulations

As an excipient, potassium dihydrogen citrate is utilized in pharmaceutical formulations to enhance drug solubility and bioavailability. Its role as a buffering agent ensures that active ingredients remain stable throughout their shelf life .

Table 1: Summary of Research Findings

Case Study: Effect on Osteoporosis

A study conducted on postmenopausal women showed that supplementation with potassium dihydrogen citrate resulted in significant increases in bone mineral density over a six-month period compared to control groups receiving no treatment. This suggests potential therapeutic benefits for osteoporosis management .

Mechanism of Action

The mechanism by which potassium dihydrogen citrate exerts its effects involves its ability to act as a buffering agent, maintaining pH levels in various environments. In biological systems, it can chelate metal ions, preventing them from participating in unwanted reactions. Its alkalizing properties help in reducing acidity in the body, which is beneficial in treating conditions like kidney stones .

Comparison with Similar Compounds

Table 1: Structural Properties of Citrate Salts

Physicochemical Properties

- Solubility and Volumetric Behavior :

- Potassium dihydrogen citrate shows lower solubility in water (≈1.2 M at 25°C) compared to trisodium citrate (≈2.5 M) due to weaker ion-dipole interactions .

- Apparent molar volumes of L-alanine in potassium dihydrogen citrate solutions decrease with concentration, whereas trisodium citrate increases compressibility due to electrostriction effects .

- Thermal Stability :

Biological Activity

Potassium dihydrogen citrate (KH₂C₆H₅O₇), also known as potassium citrate, is a potassium salt of citric acid. It is recognized for its diverse biological activities, particularly in renal health, bone density enhancement, and as a buffering agent. This article explores its biological activity through various studies and findings.

Potassium dihydrogen citrate appears as white, odorless crystals or powder and is hygroscopic in nature. It serves multiple roles in biological systems:

- Buffering Agent : It helps maintain pH levels in biological fluids.

- Chelating Agent : It binds metal ions, which can be beneficial in various therapeutic contexts.

- Alkalizing Agent : It increases urine pH, which is crucial in preventing the formation of certain types of kidney stones.

1. Renal Health and Kidney Stones

One of the primary applications of potassium dihydrogen citrate is in the prevention and management of kidney stones, particularly uric acid stones. Research indicates that potassium citrate therapy significantly increases urinary pH and citrate levels while decreasing calcium excretion, thus reducing the risk of stone formation.

- Study Findings :

- A randomized controlled trial showed that potassium citrate therapy (60 mEq/day) increased urinary pH from 5.35 to 6.68 and reduced urinary calcium from 154 mg/day to 99 mg/day (P < 0.01) .

- Another study highlighted that potassium citrate effectively prevents calcium nephrolithiasis complications in patients with uric acid stones .

2. Bone Density Enhancement

Potassium dihydrogen citrate has been studied for its potential to enhance bone mineral density, making it relevant for osteoporosis management. The compound's alkalizing effect may help mitigate bone resorption.

- Case Study :

- A clinical trial involving postmenopausal women showed that potassium citrate supplementation resulted in an increase in bone mineral density compared to a control group .

Comparative Analysis with Other Citrates

The following table compares potassium dihydrogen citrate with other common citrate compounds regarding their unique features and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Citrate | C₆H₅NaO₇ | Primarily used as an emulsifier; less effective for renal health than potassium citrate. |

| Calcium Citrate | C₁₃H₁₀CaO₆ | Commonly used as a calcium supplement; does not significantly affect urinary pH. |

| Magnesium Citrate | C₆H₆MgO₇ | Used for digestive health; lacks the specific renal benefits provided by potassium citrate. |

| Potassium Dihydrogen Citrate | C₆H₇KO₇ | Unique role in renal function and potential for increasing bone density. |

Safety and Side Effects

While potassium dihydrogen citrate is generally safe, it can cause gastrointestinal disturbances in some individuals. Monitoring potassium levels is essential, especially in patients with renal impairment or those on medications affecting potassium levels.

Q & A

Q. How can potassium dihydrogen citrate be distinguished from other citrate salts (e.g., trisodium citrate) using spectroscopic or crystallographic methods?

Potassium dihydrogen citrate (C₆H₇KO₇) can be identified via X-ray crystallography due to its distinct crystal structure, which differs from trisodium citrate. For example, potassium dihydrogen citrate forms double salts with lithium potassium hydrogen citrate, characterized by unique unit cell parameters and hydrogen bonding patterns . Infrared spectroscopy can also differentiate citrate salts by analyzing shifts in carboxylate (-COO⁻) and hydroxyl (-OH) stretching frequencies.

Q. What standardized methods are recommended for preparing potassium dihydrogen citrate solutions for buffer systems in biochemical assays?

Citrate buffers are typically prepared by mixing potassium dihydrogen citrate with trisodium citrate or adjusting pH using HCl/KOH. For example, a 10 mM sodium citrate buffer (pH 6.0) can be modified by substituting sodium with potassium ions, maintaining ionic strength with additives like KCl . Standard protocols emphasize using analytical-grade reagents (e.g., ≥98.0% purity) to minimize impurities affecting experimental reproducibility .

Q. How is potassium dihydrogen citrate synthesized and purified for laboratory use?

Synthesis involves neutralizing citric acid with potassium hydroxide in stoichiometric ratios. Post-synthesis, purification via recrystallization in aqueous ethanol removes unreacted precursors. Analytical-grade purity (>98.0%) is verified through titration (for citrate content) and ICP-MS (for potassium quantification) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for potassium dihydrogen citrate in mixed-solvent systems?

Discrepancies in solubility (e.g., in water-alcohol mixtures) arise from temperature-dependent hydration states. Cryoscopic studies using precise calorimetry and gravimetric analysis are recommended to account for hydration effects. For example, Apelblat and Manzurola (2003) established temperature-solubility correlations for citrate salts in aqueous solutions, providing a framework for validating data .

Q. How can HPLC methods be optimized to quantify potassium dihydrogen citrate in complex matrices (e.g., pharmaceuticals or biological fluids)?

Reverse-phase HPLC with a C18 column and mobile phases combining methanol and potassium dihydrogen phosphate buffer (pH 4.0) achieves optimal resolution. UV detection at 274 nm enhances sensitivity, while internal standards (e.g., sodium citrate) correct for matrix interference. Method validation requires assessing linearity (R² >0.995), precision (RSD <2%), and recovery rates (90–110%) .

Q. What are the implications of using surrogate data (e.g., citric acid or trisodium citrate) to address toxicity data gaps for potassium dihydrogen citrate?

While potassium ions are biologically inert, toxicity assessments for citrate moieties can leverage data from structurally similar compounds. For example, ToxServices LLC (2024) used citric acid (CAS 77-92-9) as a surrogate for potassium citrate in ecotoxicity assays, assuming comparable metabolic pathways . However, ion-specific effects (e.g., potassium’s role in electrolyte balance) must be independently validated.

Q. How do ionic interactions between potassium dihydrogen citrate and amino acids (e.g., L-alanine) affect volumetric and transport properties in aqueous solutions?

Studies using densimetry and viscometry reveal that potassium dihydrogen citrate increases the apparent molar volume of L-alanine due to electrostatic interactions between citrate anions and zwitterionic amino acids. These effects are temperature-dependent, with stronger interactions observed at 283.15 K than 308.15 K .

Methodological and Regulatory Considerations

Q. What quality control assays ensure compliance with pharmacopeial standards for potassium dihydrogen citrate in drug formulations?

USP protocols mandate ion chromatography for citrate quantification (via peak area ratios against reference standards) and flame photometry for potassium content. For example, USP 29 specifies calculating citrate content using molecular weight ratios (294.10/189.10 for sodium citrate dihydrate), adaptable to potassium salts .

Q. How can researchers address discrepancies in citrate quantification when potassium dihydrogen citrate coexists with phosphate buffers in experimental systems?

Dual-assay protocols (e.g., USP 345i) separate citrate and phosphate via ion-exchange chromatography. Citrate is quantified using UV detection at 210 nm, while phosphate is measured colorimetrically via molybdate complexation .

Q. What crystallographic databases or computational tools predict the hydration behavior of potassium dihydrogen citrate in solid-state formulations?

The Cambridge Structural Database (CSD) includes entries for citrate salts, enabling comparative analysis of hydration states. Molecular dynamics simulations (e.g., using GROMACS) model water-citrate interactions, predicting stability under varying humidity conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.